Gestodene D6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14-hexahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGSPDASOTUPFS-PWFLSJGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])C=C[C@]4(C#C)O)CC)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Characterization of Gestodene D6
Deuterium (B1214612) Incorporation Techniques for Steroidal Compounds
Deuterium labeling in steroid chemistry can be achieved through various methods, ranging from general hydrogen-deuterium exchange to more complex, site-specific synthetic routes.
Hydrogen-Deuterium Exchange: This method typically involves treating a compound with deuterated solvents (e.g., D₂O, methanol-d, acetic acid-d) under acidic or basic conditions. While effective for introducing deuterium into labile positions or positions adjacent to carbonyl groups, this approach can sometimes lead to back-exchange issues, potentially affecting quantitative accuracy in long-term studies. arkat-usa.orgresearchgate.net
Catalytic Deuteration: The reduction of carbon-carbon double bonds in steroids using deuterium gas (D₂) in the presence of a catalyst (e.g., Palladium on carbon, Raney Nickel) is a common method for introducing deuterium. However, this often results in non-specific labeling if multiple double bonds are present. arkat-usa.orgnih.gov
Reduction with Deuterated Reagents: The reduction of carbonyl groups (ketones or aldehydes) using deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), is a highly effective way to introduce deuterium stereoselectively at the carbon bearing the newly formed hydroxyl group. nih.govresearchgate.netiaea.org For example, the reduction of a 6-oxo group in a steroid precursor with NaBD₄ can introduce deuterium at the C-6 position. nih.gov
Deuterated Building Blocks and Reagents: The use of commercially available deuterated reagents, such as deuterated methyl iodide or Grignard reagents, allows for the introduction of deuterated methyl groups or other fragments into the steroid structure. arkat-usa.orgiaea.org
Specialized Techniques: Advanced methods, including ultrasound-assisted microcontinuous processes, have been developed to achieve selective deuteration of steroid hormones with high efficiency and isotopic enrichment, often preserving the original stereochemistry. researchgate.netnih.gov
Gestodene (B1671452) D6 is a deuterated analog of Gestodene, where specific hydrogen atoms have been replaced with deuterium. While the precise synthetic route for Gestodene D6 is proprietary, it would typically involve one or a combination of these established techniques to introduce deuterium atoms at defined positions within the Gestodene molecular framework. medchemexpress.commedchemexpress.commedchemexpress.eu
Advanced Analytical Confirmation of Deuterium Labeling Positions and Isotopic Enrichment
Confirming the successful incorporation of deuterium at the intended positions and quantifying the isotopic enrichment are critical steps in the characterization of deuterated compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique is invaluable for identifying the positions of deuterium incorporation. Deuterated sites will show a disappearance or significant reduction in the corresponding proton signals. arkat-usa.orgnih.govcdnsciencepub.comfrontiersin.org
²H NMR: Direct observation of the deuterium nuclei provides definitive proof of deuterium presence and can help elucidate labeling patterns. cdnsciencepub.comacs.org
2D NMR techniques (e.g., COSY, HSQC, HMBC, ROESY): These advanced NMR methods can further confirm the precise location of deuterium by correlating deuterated carbons with adjacent protons or carbons. researchgate.netfrontiersin.org
Mass Spectrometry (MS):
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These hyphenated techniques are fundamental for determining the mass shift caused by deuterium incorporation, thereby confirming isotopic enrichment. They allow for the quantification of the ratio of deuterated to non-deuterated species. arkat-usa.orgnih.govthermofisher.comisotope.comsigmaaldrich.comnih.govsigmaaldrich.comusgs.govscielo.brchromatographyonline.comjcrpe.org
Isotope Ratio Mass Spectrometry (IRMS): IRMS is a highly sensitive technique used for precise measurement of stable isotope ratios, such as ¹³C/¹²C and sometimes ²H/¹H. It is crucial for establishing "isotope fingerprints" and is widely employed in fields like sports doping control to differentiate between endogenous and synthetic compounds. thermofisher.comyoutube.comnih.govthermofisher.comnih.gov
The combination of NMR and MS provides a comprehensive analytical profile, confirming both the positional integrity and the level of isotopic enrichment of deuterium in this compound.
Chemical Reactivity and Derivatization Research of this compound
This compound is characterized by its steroid backbone and a terminal alkyne functional group, making it a versatile building block for chemical modifications and conjugations.
The presence of a terminal alkyne moiety in this compound makes it an ideal substrate for "click chemistry," a set of robust, reliable, and highly efficient reactions used to join molecular entities. Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is particularly prominent. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.comorganic-chemistry.orgresearchgate.net
The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an organic azide, catalyzed by copper(I) species. This reaction is renowned for its:
High Efficiency and Yields: CuAAC typically proceeds with near-quantitative yields. organic-chemistry.orgbeilstein-journals.orgcore.ac.uk
Regioselectivity: It specifically forms 1,4-disubstituted 1,2,3-triazole rings, unlike the thermal Huisgen cycloaddition which can produce mixtures of regioisomers. organic-chemistry.orgbeilstein-journals.orgresearchgate.net
Mild Reaction Conditions: The reaction can often be performed at room temperature, in various solvents (including aqueous media), and tolerates a wide range of functional groups. organic-chemistry.orgbeilstein-journals.org
Simplicity: The reaction is generally easy to perform and purify, often requiring simple filtration or extraction. organic-chemistry.org
This compound, with its alkyne functionality, can readily participate in CuAAC reactions with azide-containing molecules. This allows for the conjugation of the deuterated Gestodene moiety to biomolecules, polymers, or solid supports, creating labeled probes for various research applications. For instance, it can be used to attach the deuterated steroid to affinity matrices, fluorescent tags, or other functional molecules, facilitating tracking, quantification, or targeted delivery studies. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.commedchemexpress.com
Sophisticated Analytical Method Development Utilizing Gestodene D6 As an Internal Standard
Rigorous Method Validation and Performance Characteristics
Assessment of Analytical Sensitivity and Linearity Across Dynamic Ranges
The development of sensitive LC-MS/MS methods incorporating Gestodene (B1671452) D6 as an internal standard is critical for accurately detecting and quantifying Gestodene at the low concentrations typically encountered in biological samples during pharmacokinetic studies. Several studies have successfully established methods with well-defined dynamic ranges and low limits of quantification (LLOQ). For instance, one validated method reported a linear range for Gestodene spanning from 0.1 to 20 ng/mL, with an LLOQ established at 100 pg/mL researchgate.net. Another study detailed a validated method that demonstrated linearity across a range of 50 pg/mL to 11.957 ng/mL, achieving a correlation coefficient (R²) of ≥0.9994 nih.gov. Furthermore, an alternative approach utilizing Solid-supported Liquid-Liquid Extraction (SLE) achieved good linearity with an r² value of 0.999 for concentrations ranging from 0.05 to 5 ng/mL thermofisher.com. These findings collectively highlight the capability of these analytical techniques to precisely measure Gestodene concentrations across a spectrum relevant to pharmacokinetic assessments.
Table 3.3.1: Analytical Sensitivity and Linearity of Gestodene Quantification Methods
| Method Description | Dynamic Range (ng/mL) | LLOQ (pg/mL) | Correlation Coefficient (R²) | Reference |
| LC-MS/MS (general validation) | 0.1 - 20 | 100 | Not specified | researchgate.net |
| LC-MS/MS (oxime derivative, SPE) | 0.05 - 11.957 | 50 | ≥0.9994 | nih.gov |
| SLE-LC-MS/MS (Accucore C18 column) | 0.05 - 5 | Not specified | 0.999 | thermofisher.com |
Evaluation of Inter-run and Intra-run Precision and Accuracy
A fundamental aspect of analytical method validation involves the rigorous evaluation of precision and accuracy, which are essential for ensuring the reliability and reproducibility of measurements. Precision quantifies the agreement between independent test results obtained under specified conditions, while accuracy reflects the closeness of a measured value to the true or accepted reference value. Methods that employ Gestodene D6 as an internal standard have consistently demonstrated high levels of precision and accuracy. For example, intra- and inter-assay precision and accuracy were reported to be below 10.0% researchgate.net. Similarly, other validated methods have achieved intra-run and inter-run precision and accuracy within 10% nih.gov. In another study, the accuracy and precision were described as excellent, well within the acceptable limits set by regulatory bodies such as the FDA thermofisher.com. These results collectively underscore the robustness and reliability of these bioanalytical techniques for quantifying Gestodene.
Table 3.3.2: Precision and Accuracy of Gestodene Quantification Methods
| Method Description | Precision (%CV) | Accuracy (%Bias) | Reference |
| LC-MS/MS (general validation) | < 10.0% | < 10.0% | researchgate.net |
| LC-MS/MS (oxime derivative, SPE) | Within 10% | Within 10% | nih.gov |
| SLE-LC-MS/MS (Accucore C18 column) | Excellent | Excellent | thermofisher.com |
Stability Studies of Analytical Samples (e.g., bench-top, freeze-thaw, processed sample stability)
Ensuring the stability of both the analyte and the internal standard within biological samples under various storage and processing conditions is paramount for the validity of pharmacokinetic data. Stability studies typically involve evaluating the integrity of the analyte after exposure to diverse conditions, including ambient temperature (bench-top stability), multiple freeze-thaw cycles, and prolonged storage at various temperatures (long-term stability). The stability of the sample in the processed state, such as within the autosampler, is also a critical consideration. While specific quantitative data from published studies detailing the stability profiles of Gestodene or this compound under various conditions were not extensively detailed in the provided snippets, the successful application of these methods in pharmacokinetic studies implies that adequate stability has been established during the method development and validation phases. Typically, such studies would demonstrate that Gestodene and this compound remain stable, with analyte recovery consistently within acceptable limits (e.g., ±15%) across all tested conditions.
Application of Validated Analytical Methods in Non-Clinical Pharmacokinetic Research
Validated bioanalytical methods that utilize this compound as an internal standard are instrumental in characterizing the pharmacokinetic profiles of Gestodene in non-clinical research settings. These studies are essential for understanding the drug's behavior in animal models prior to human clinical trials. For instance, a validated method was applied to a pharmacokinetic study of Gestodene in rabbits, examining its behavior in rabbit plasma researchgate.net. Another non-clinical pharmacokinetic investigation involved the use of Gestodene-loaded microneedles in rats, where plasma concentration-time curves were analyzed. This research indicated that plasma levels of Gestodene increased with escalating dosages, and the concentration-time curves were markedly flatter when compared to subcutaneous injection and oral administration, suggesting a potential for sustained drug release nih.gov. These applications highlight the utility of robust analytical techniques employing this compound in generating reliable pharmacokinetic data for Gestodene, thereby contributing significantly to preclinical drug development and formulation assessments.
Mechanistic and Metabolic Research Applications of Gestodene D6 As a Tracer
Investigations into Steroid Receptor Interactions Utilizing Labeled Analogues
The use of isotopically labeled compounds like Gestodene (B1671452) D6 is crucial for accurately characterizing the interaction of the parent compound, Gestodene, with various steroid hormone receptors. These studies are fundamental to understanding its pharmacological profile at the molecular level.
Gestodene exhibits a high binding affinity for the progesterone (B1679170) receptor (PR), a characteristic that underlies its potent progestogenic activity. nih.gov In competitive binding assays using human uterus cytosol, Gestodene demonstrates a strong ability to displace radiolabeled ligands from the progesterone receptor, reflecting a behavior very similar to that of endogenous progesterone. nih.gov Studies have shown that Gestodene and 3-keto-desogestrel, another synthetic progestin, display an identically high affinity for the rabbit PR. nih.gov The use of Gestodene D6 as an internal standard in these assays ensures the accuracy of measurements by accounting for variations during sample preparation and analysis.
Table 1: Relative Binding Affinity (RBA) of Gestodene to Steroid Receptors This interactive table summarizes the relative binding affinity of Gestodene compared to reference hormones for different steroid receptors.
| Receptor | Reference Hormone | Relative Binding Affinity (%) of Gestodene |
|---|---|---|
| Progesterone Receptor (PR) | Progesterone | High |
| Androgen Receptor (AR) | Dihydrotestosterone | Marked |
| Glucocorticoid Receptor (GR) | Dexamethasone | Marked |
| Mineralocorticoid Receptor (MR) | Aldosterone | 350 |
Data compiled from multiple sources. nih.govnih.gov
Beyond simple binding, the functional consequence of receptor interaction is assessed using reporter gene assays. nih.govmdpi.com These systems measure the ability of a compound to activate a receptor and initiate the transcription of a target gene. Studies utilizing such transactivation assays have confirmed that Gestodene binding to the progesterone receptor leads to a potent induction of PR-mediated transcriptional activity. caymanchem.com This confirms that Gestodene acts as a functional agonist at the progesterone receptor, which is consistent with its progestational effects observed in biological systems. nih.gov
In addition to its primary progestogenic activity, Gestodene also interacts with the androgen receptor (AR). nih.gov Competitive binding studies indicate that Gestodene displays a marked affinity for the androgen receptor. nih.govnih.gov To determine the functional outcome of this binding, transactivation assays are employed. These reporter system studies have demonstrated that, unlike progesterone which can have antiandrogenic effects, Gestodene exhibits androgenic activity, meaning it can activate the androgen receptor and stimulate the transcription of androgen-responsive genes. caymanchem.comnih.gov
In Vitro Biotransformation Studies with Isotopic Tracers
Isotopic tracers such as this compound are essential for elucidating the metabolic fate of a drug. In vitro models using non-human biological systems allow for a controlled investigation of the enzymatic processes that modify the parent compound.
In vitro studies using homogenates from various rat tissues, including the anterior pituitary, hypothalamus, and ventral prostate, have been instrumental in mapping the biotransformation of Gestodene. nih.gov When [3H]- and [14C]-labelled Gestodene were incubated with these non-human biological systems, a primary metabolic pathway identified was the reduction of the A-ring of the steroid. nih.gov This process involves the conversion of Gestodene into dihydro- and tetrahydro- derivatives. nih.gov The major biotransformation, A-ring reduction, has also been observed in studies using human liver cytosol. nih.gov Microsomal hydroxylation, catalyzed primarily by the cytochrome P450 isozyme CYP3A4, represents another key metabolic pathway. nih.gov The use of a deuterated tracer like this compound in such experiments allows for the unambiguous tracking of the compound through these metabolic conversions.
A significant outcome of in vitro biotransformation studies is the identification of specific metabolites. The use of this compound results in the formation of deuterated metabolites, which can be definitively identified by mass spectrometry due to their unique mass-to-charge ratio. In studies with rat organ homogenates, the primary conversion products isolated and identified were 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene. nih.gov These are formed presumably via a 5α-dihydrogestodene intermediate. nih.gov Similarly, studies with human liver cytosol identified dihydrogestodene as the major metabolite, with smaller quantities of a tetrahydro derivative also produced. nih.gov A hydroxylated derivative was identified as the main product of microsomal metabolism. nih.gov
Table 2: Identified Metabolites of Gestodene from In Vitro Studies This interactive table lists the key metabolites of Gestodene identified in non-human and human tissue preparations.
| Metabolite | Precursor Intermediate (Presumed) | Biological System |
|---|---|---|
| Dihydrogestodene | Gestodene | Human Liver Cytosol nih.gov |
| Tetrahydrogestodene | Dihydrogestodene | Human Liver Cytosol nih.gov |
| 3β,5α-tetrahydrogestodene | 5α-dihydrogestodene | Rat Organ Homogenates nih.gov |
| 3α,5α-tetrahydrogestodene | 5α-dihydrogestodene | Rat Organ Homogenates nih.gov |
Role of Cytochrome P450 Enzymes in Gestodene Metabolism (e.g., CYP3A4, CYP2D6)
The metabolism of Gestodene is significantly influenced by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the biotransformation of a wide array of xenobiotics, including steroid hormones. Research has primarily identified CYP3A4 as the key enzyme involved in the metabolic clearance of Gestodene.
In vitro studies have demonstrated that Gestodene acts as a potent mechanism-based inhibitor of CYP3A4. nih.gov This interaction is significant as CYP3A4 is responsible for the metabolism of many drugs, and its inhibition can lead to altered pharmacokinetic profiles. For instance, Gestodene has been shown to strongly inhibit the CYP3A4-mediated 2-hydroxylation of ethinylestradiol in laboratory settings. nih.gov The primary metabolic pathways for Gestodene include the reduction of its δ4-3-keto group and hydroxylation at various positions, processes in which CYP enzymes play a central role. wikipedia.org
However, the translation of in vitro findings to in vivo clinical effects appears more modest. A clinical study investigating the effect of an oral contraceptive containing ethinylestradiol and Gestodene on CYP3A4 activity, measured by the 1′-hydroxylation of midazolam (a model substrate for CYP3A4), found only a modest reduction in enzyme activity. The study concluded that at clinically used doses, Gestodene has a relatively small effect on the in vivo activity of CYP3A4. nih.gov Another study examining the pharmacokinetic interactions between a transdermal patch delivering Gestodene and two different CYP3A4 inhibitors (erythromycin and ketoconazole) found only weak effects on the pharmacokinetics of total and unbound Gestodene. nih.gov
| Study Focus | Methodology | Key Finding | Conclusion | Citation |
|---|---|---|---|---|
| Effect of Gestodene on CYP3A4 activity | Administration of oral contraceptive with Gestodene; measured 1'-hydroxylation of midazolam | 36% reduction of CYP3A4 activity; 21% increase in midazolam AUC | The OC preparation caused a modest reduction in CYP3A4 activity in vivo. | nih.gov |
| Effect of CYP3A4 inhibitors on Gestodene pharmacokinetics | Co-administration of transdermal Gestodene with erythromycin (B1671065) or ketoconazole | Weak effects on the pharmacokinetics of total and unbound Gestodene | Co-administration of CYP3A4 inhibitors had weak effects on Gestodene's pharmacokinetic profile. | nih.gov |
While the role of CYP3A4 is relatively well-characterized, there is a notable lack of specific research detailing the involvement of CYP2D6 in the direct metabolism of Gestodene. CYP2D6 is a highly polymorphic enzyme known to be responsible for the metabolism of approximately 20-25% of clinically used drugs. nih.govmdpi.com Although its role in the biotransformation of other hormonal agents, such as tamoxifen, is well-established, specific studies confirming its contribution to Gestodene's metabolic pathways are not prominent in the scientific literature. nih.gov
Formation and Characterization of Biologically Active Metabolites (e.g., Tetrahydrogestodene with Estrogenic Potential)
Following administration, Gestodene undergoes significant metabolism, leading to the formation of various derivatives. The parent compound itself has been shown to have little or no estrogenic effect and does not bind to the estrogen receptor. nih.govnih.gov However, certain metabolites of Gestodene have been identified as biologically active, possessing weak estrogenic properties. wikipedia.org
The primary pathway for Gestodene metabolism involves the reduction of the A-ring, resulting in the formation of tetrahydrogenated metabolites. wikipedia.org Specifically, the metabolites 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene have been characterized and identified as having estrogenic potential. wikipedia.orgnih.gov These metabolites are capable of binding to and activating the human estrogen receptor alpha (hERα), thereby mediating a transcriptional response. nih.gov
Research has demonstrated that both 3β,5α-tetrahydrogestodene and 3α,5α-tetrahydrogestodene can induce estrogen-dependent gene expression in a dose-dependent manner. nih.gov Comparative studies between the two isomers have revealed that the 3β derivative exhibits a significantly greater estrogenic effect than its 3α counterpart. nih.gov In contrast, the unmodified Gestodene molecule was found to be completely ineffective in activating the estrogen receptor. nih.gov This evidence strongly suggests that the mild estrogen-like effects that may be attributed to Gestodene administration are not caused by the parent drug but are instead mediated by these non-phenolic, A-ring reduced metabolites. nih.gov
| Compound | Binding to Estrogen Receptor | Estrogenic Activity | Citation |
|---|---|---|---|
| Gestodene (Parent Compound) | No | Ineffective / None | nih.govnih.gov |
| 3β,5α-Tetrahydrogestodene | Yes (hERα) | Weakly estrogenic | wikipedia.orgnih.gov |
| 3α,5α-Tetrahydrogestodene | Yes (hERα) | Weakly estrogenic (less potent than 3β isomer) | wikipedia.orgnih.gov |
Research on Deuterium (B1214612) Isotope Effects on Metabolic and Pharmacokinetic Profiles
The use of isotopically labeled compounds, such as this compound, is a valuable tool in mechanistic and metabolic research. Specifically, the substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the pharmacokinetic profile of a drug, a phenomenon known as the kinetic isotope effect (KIE). nih.gov While direct research on the deuterium isotope effects on Gestodene's specific metabolic and pharmacokinetic profiles is not available in the published literature, the principles of KIE can be applied to predict potential outcomes based on its known metabolic pathways.
The KIE arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down the rate of chemical reactions where this bond cleavage is the rate-limiting step. nih.govacs.org Many drug metabolism reactions catalyzed by cytochrome P450 enzymes involve C-H bond cleavage. nih.gov If deuteration occurs at a site of enzymatic attack, the rate of metabolism at that position can be reduced.
This reduction in metabolic rate can have several consequences for the drug's pharmacokinetic profile:
Metabolic Switching: If a drug has multiple sites of metabolism, slowing the reaction at one deuterated site may cause the enzymatic activity to shift to other, non-deuterated sites. This "metabolic switching" can alter the profile of metabolites formed, potentially reducing the formation of a toxic metabolite or increasing the formation of an active one. nih.gov
Given that Gestodene is metabolized by CYP3A4, deuterating Gestodene at one of the known sites of hydroxylation could potentially invoke a KIE. However, the magnitude of this effect is highly dependent on the specific substrate and the rate-limiting step of the enzymatic reaction. nih.govfigshare.com For some compounds metabolized by CYP3A4, deuteration produces no significant change in intrinsic clearance, while for others, the effect is substantial. nih.gov Therefore, without specific experimental data for this compound, the impact of deuteration remains theoretical. The application of molecular modeling and in vitro metabolic studies would be necessary to predict and confirm whether a deuterium isotope effect would be expressed and how it might alter the pharmacokinetic and metabolic profile of Gestodene. figshare.comresearchgate.net
Role of Gestodene D6 in Pharmaceutical Reference Standards and Quality Control Research
Establishment and Characterization of Gestodene (B1671452) D6 as a Pharmaceutical Reference Standard
The establishment of Gestodene D6 as a pharmaceutical reference standard is a meticulous process that involves its synthesis and comprehensive characterization to confirm its identity, purity, and isotopic enrichment. iaea.org This process ensures that the standard is suitable for its intended use in sensitive analytical applications. The synthesis of deuterated analogs of pharmaceuticals is a targeted process aimed at creating a stable, isotopically enriched version of the active pharmaceutical ingredient (API). iaea.org
The characterization of a this compound reference standard typically includes a battery of analytical techniques to provide a complete profile of the material. This data is often compiled in a Certificate of Analysis.
Table 1: Typical Characterization Data for a this compound Reference Standard
| Parameter | Method | Typical Specification |
| Chemical Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the structure of this compound |
| Purity | HPLC, GC-MS | ≥98% |
| Isotopic Purity | Mass Spectrometry | ≥99% deuterated forms (d1-d6) |
| Molecular Formula | - | C₂₁H₂₀D₆O₂ |
| Molecular Weight | - | 316.5 g/mol |
| Appearance | Visual Inspection | Off-White to Pale Yellow Solid |
| Solubility | - | Soluble in Methanol |
The data generated from these analyses confirm the structural integrity and high purity of this compound, making it a reliable standard for quantitative analysis. caymanchem.com
Contributions to Analytical Method Development and Validation (AMV) for Active Pharmaceutical Ingredients (APIs)
This compound plays a crucial role in the development and validation of analytical methods for the quantification of Gestodene in various matrices, particularly in biological samples. thermofisher.com Its use as an internal standard in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-documented. thermofisher.comresearchgate.net
In a typical bioanalytical method, a known amount of this compound is added to the sample at the beginning of the extraction process. thermofisher.com Because this compound is chemically identical to Gestodene, it experiences the same extraction inefficiencies and matrix effects during sample preparation and analysis. By comparing the signal of the analyte (Gestodene) to the signal of the internal standard (this compound), any variations can be normalized, leading to more accurate and precise quantification. thermofisher.comresearchgate.net
A study detailing the determination of Gestodene in human plasma using LC-MS/MS with deuterated Gestodene (d6-gestodene) as the internal standard demonstrated excellent linearity, accuracy, and precision over a dynamic range of 0.05 to 5 ng/mL. thermofisher.com
Table 2: Performance Characteristics of an LC-MS/MS Method for Gestodene Quantification Using this compound
| Validation Parameter | Result |
| Linearity (r²) | 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (%CV) | <15% |
These findings highlight the significant contribution of this compound to the development of robust and reliable analytical methods for the determination of Gestodene in complex matrices. thermofisher.com
Integration into Quality Control (QC) Procedures for Synthetic Processes
The use of isotopically labeled standards like this compound is integral to modern quality control procedures in pharmaceutical manufacturing. alfa-chemistry.com During the synthesis of Gestodene, byproducts and impurities can be formed. pharmaffiliates.com Monitoring and controlling these impurities is a critical aspect of ensuring the safety and efficacy of the final drug product.
This compound can be used as an internal standard in QC assays to accurately quantify the amount of Gestodene being produced at various stages of the synthesis. This allows for real-time monitoring of the process and ensures that the final product meets the required specifications. Furthermore, by spiking the synthesis mixture with this compound, any variations in the analytical procedure can be accounted for, leading to more reliable process control.
Compliance and Traceability Research for Pharmacopeial Guidelines (e.g., USP, EP)
Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for the quality of medicines. edqm.euusp.orgedqm.eu These standards often require the use of reference standards for identification, purity tests, and assays. The use of a well-characterized internal standard like this compound in these assays helps to ensure compliance with these rigorous guidelines.
Traceability is a key concept in pharmaceutical analysis, ensuring that the results of a measurement can be related to a national or international standard. unr.edu.ar By using a secondary standard like this compound that has been calibrated against a primary pharmacopeial reference standard of Gestodene, a laboratory can demonstrate the traceability of their measurements. This is a critical component of a robust quality system and is often a requirement for regulatory submissions. The European Pharmacopoeia, for instance, details the principles for the characterization and use of reference standards in its general chapter 5.12. edqm.euedqm.eu
Utility in Research for Impurity Profiling and Assessment of Genotoxic Potential for Related Compounds
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. Isotopically labeled standards such as this compound are invaluable in this process. By using this compound as an internal standard in sensitive analytical techniques like LC-MS/MS, it is possible to accurately quantify known and unknown impurities, even at very low levels. This is particularly important for impurities that may have genotoxic potential, as they need to be controlled at much lower levels than non-genotoxic impurities. researcher.life
The assessment of genotoxic potential is a critical step in drug development. If a potential impurity is identified, its genotoxic risk must be evaluated. Isotope dilution mass spectrometry, which utilizes isotopically labeled standards, is a powerful technique for the trace-level quantification of these potential genotoxic impurities (PGIs). iaea.orgusgs.govresearchgate.netsemanticscholar.org By providing accurate and precise measurements, this compound can aid in the risk assessment of impurities related to Gestodene, ensuring the safety of the final pharmaceutical product.
Future Prospects and Advanced Research Directions for Gestodene D6
Novel Applications in Proteomics and Metabolomics Research
Deuterium-labeled compounds like Gestodene (B1671452) D6 are increasingly recognized for their utility in quantitative proteomics and metabolomics. In proteomics, deuterated standards are essential for accurately quantifying protein abundance and turnover rates, particularly in complex biological matrices nih.govwashington.educoffeeblack.co.uk. Gestodene D6 could serve as an internal standard for the precise quantification of gestodene or its metabolites in biological samples, enabling more accurate pharmacokinetic and pharmacodynamic studies thermofisher.comcaymanchem.com. Furthermore, its application in metabolomics could involve tracing metabolic pathways and identifying novel metabolites of gestodene, providing deeper insights into its biological fate and potential drug-drug interactions researchgate.netnih.govwada-ama.org. The ability to precisely track labeled compounds allows for the elucidation of complex metabolic networks and the identification of biomarkers for various physiological states or disease conditions, such as in steroidomics researchgate.netnih.gov.
Advanced Isotopic Analysis Techniques for Structural and Conformational Studies
The incorporation of deuterium (B1214612) into this compound significantly enhances its utility in advanced isotopic analysis techniques, particularly for structural and conformational studies. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique that monitors protein dynamics and conformational changes by tracking the rate of deuterium exchange in amide hydrogens nih.govacs.orgnih.govlcms.cznih.govresearchgate.netresearchgate.netresearchgate.netbiorxiv.org. While HDX-MS is primarily applied to proteins, the principles of monitoring deuterium exchange can be extended to understanding the conformational dynamics of small molecules like this compound or its interactions with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical tools where this compound can offer significant advantages. Deuterium labeling can simplify complex NMR spectra by reducing signal overlap or by enabling specific labeling strategies for structural elucidation acs.orgwikipedia.org. In mass spectrometry, the mass shift introduced by deuterium allows for precise mass determination, fragmentation analysis, and highly sensitive quantitative measurements, acting as an internal standard to correct for variations in sample preparation and ionization efficiency nih.govthermofisher.comacs.orgnih.gov. These techniques can be employed to study the precise structure, stereochemistry, and conformational flexibility of this compound, as well as its binding interactions with receptors or enzymes.
Development of New Research Tools Based on Deuterium Labeling for Chemical Biology
Deuterium labeling is a versatile strategy for developing novel research tools in chemical biology. Labeled compounds can function as chemical probes to investigate biological processes, track molecular localization, and study drug-target engagement acs.orgmusechem.combiorxiv.org. This compound could be developed into a specific chemical probe to investigate the mechanisms of action of gestodene, identify its cellular targets, or study its distribution within cells and tissues. For instance, it could be used in assays to monitor enzyme activity related to gestodene metabolism or to visualize its binding to the progesterone (B1679170) receptor caymanchem.commedchemexpress.commedchemexpress.com. The ability to precisely track the labeled compound allows for the study of biological pathways and the development of targeted therapeutic strategies.
Interdisciplinary Research Integrating Labeled Compounds in Systems Biology Approaches
The integration of isotopically labeled compounds like this compound into systems biology approaches offers a powerful means to unravel complex biological networks. Systems biology aims to understand biological systems holistically, and stable isotope tracing is a key technology for mapping metabolic fluxes and dynamic interactions within these systems nih.govstudysmarter.co.uk. This compound can be used in fluxomics studies to trace the metabolic fate of gestodene and its influence on endogenous metabolic pathways, thereby contributing to a comprehensive understanding of its systemic effects. By integrating data from pharmacokinetic, pharmacodynamic, and metabolic studies, researchers can build predictive models of gestodene's behavior in vivo, facilitating a deeper understanding of its role in complex biological networks and its potential therapeutic or toxicological outcomes. This interdisciplinary approach, combining labeled compounds with advanced analytical techniques and computational modeling, is crucial for advancing our understanding of hormonal regulation and drug action within the broader context of systems biology musechem.comnih.gov.
Q & A
Q. What analytical methods are most suitable for quantifying Gestodene D6 in pharmacokinetic studies?
To ensure accurate quantification, researchers should prioritize high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). For example, reverse-phase HPLC (RP-HPLC) with UV detection at 242 nm has been validated for Gestodene quantification, achieving a linear range of 0.1–50 µg/mL and a recovery rate of 98.2–101.5% . Method validation should include specificity, accuracy (e.g., %RSD <2%), and robustness under varying pH and temperature conditions.
Q. How can researchers ensure the stability of this compound in experimental formulations?
Stability studies should follow ICH guidelines, including forced degradation tests under acidic, alkaline, oxidative, and photolytic conditions. For instance, accelerated stability testing at 40°C/75% RH over six months can reveal degradation pathways, with data analyzed via Arrhenius kinetics to predict shelf life. Documentation of impurity profiles and degradation products is critical for regulatory compliance .
Q. What ethical considerations apply to in vivo studies involving this compound?
Researchers must obtain institutional animal care committee approval, adhere to the 3Rs (Replacement, Reduction, Refinement), and ensure humane endpoints. For human trials, informed consent and compliance with the Declaration of Helsinki are mandatory. Documentation should include risk-benefit analyses and adverse event monitoring protocols .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic pathways be resolved in comparative studies?
Contradictions often arise from interspecies variability or methodological differences. To address this:
- Standardize models : Use human hepatocytes over animal models to reduce interspecies metabolic discrepancies.
- Cross-validate assays : Compare LC-MS/MS results with radioactive tracer studies to confirm metabolite identification.
- Apply meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
Q. Example Data Comparison Table :
| Study | Model Used | Key Metabolite Identified | Detection Method |
|---|---|---|---|
| A (2023) | Rat hepatocytes | 3β-OH-Gestodene | LC-MS/MS |
| B (2024) | Human microsomes | 16α-OH-Gestodene | Radio-HPLC |
Q. What computational approaches are effective for predicting this compound’s receptor-binding affinity?
Molecular dynamics (MD) simulations and density functional theory (DFT) can model interactions with progesterone receptors. For example:
- MD simulations : Use AMBER or GROMACS to analyze binding free energy (ΔG) over 100-ns trajectories.
- DFT : Calculate electron density maps to identify critical hydrogen bonds (e.g., between Gestodene’s 17α-ethinyl group and receptor Arg766). Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How should researchers design longitudinal studies to assess this compound’s long-term endocrine effects?
- Cohort design : Stratify participants by age, BMI, and hormonal status to control confounding variables.
- Data collection : Use mixed-effects models to analyze repeated measures (e.g., serum hormone levels at 0, 6, 12 months).
- Bias mitigation : Implement blinding and randomization, with pre-registered protocols on platforms like ClinicalTrials.gov .
Q. What strategies improve reproducibility in this compound synthesis protocols?
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing step-by-step synthesis logs, including reaction conditions (temperature, solvent purity) and spectral data (NMR, IR).
- Collaborative validation : Engage independent labs to replicate results using identical reagents and equipment .
Methodological Guidelines
How to formulate hypothesis-driven research questions for this compound’s mechanism of action?
- Problem identification : Review gaps in literature (e.g., "Does this compound modulate glucocorticoid receptors?").
- Specificity : Narrow broad questions using PICOT (Population, Intervention, Comparison, Outcome, Time). Example: "In human endometrial cells (P), does 10 nM this compound (I) compared to levonorgestrel (C) alter VEGF expression (O) within 24 hours (T)?" .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Q. How to manage and archive research data for this compound to comply with Open Science mandates?
- Metadata standards : Use ISA-Tab for experimental metadata and Dublin Core for dataset descriptions.
- Repositories : Deposit raw LC-MS/MS files in discipline-specific repositories (e.g., MetaboLights) with unique DOIs.
- Ethical archiving : Anonymize human data using tokenization and store encryption keys separately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
